molecular formula C7H11ClN2O3S B1466772 1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1803605-48-2

1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1466772
CAS No.: 1803605-48-2
M. Wt: 238.69 g/mol
InChI Key: MCXIHAXBGMRYQV-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (CAS 1803605-48-2) is a high-purity chemical intermediate with the molecular formula C7H11ClN2O3S and a molecular weight of 238.69 g/mol . This compound is characterized by its sulfonyl chloride functional group, which makes it a highly reactive and versatile building block in organic synthesis, particularly for the development of novel sulfonamide derivatives . Its structure is defined by the SMILES string CC1=C(C(=NN1COC)C)S(=O)(=O)Cl and the InChIKey MCXIHAXBGMRYQV-UHFFFAOYSA-N . In pharmaceutical research, this compound serves as a critical precursor for the synthesis of pyrazole-4-sulfonamide derivatives. These derivatives are of significant interest for screening in various biological assays, as the pyrazole-sulfonamide scaffold is known to be a key pharmacophore in compounds with a range of pharmacological activities . The synthetic route to such sulfonamides typically involves the reaction of this sulfonyl chloride with amines, such as 2-phenylethylamine, in the presence of a base like diisopropylethylamine in dichloromethane solvent . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is typically supplied as a solid powder and should be stored at 4°C . Researchers can request this material in various packaging specifications and purities, including bulk quantities .

Properties

IUPAC Name

1-(methoxymethyl)-3,5-dimethylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O3S/c1-5-7(14(8,11)12)6(2)10(9-5)4-13-3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXIHAXBGMRYQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1COC)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Methoxymethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (CAS No. 1803605-48-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and biological applications based on diverse research findings.

  • Chemical Formula : C7_7H11_{11}ClN2_2O3_3S
  • Molecular Weight : 238.69 g/mol
  • IUPAC Name : 1-(methoxymethyl)-3,5-dimethylpyrazole-4-sulfonyl chloride
  • Appearance : Powder
  • Storage Temperature : 4 °C

Synthesis

The synthesis of pyrazole derivatives, including 1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, typically involves the reaction of sulfonyl chlorides with amines under optimized conditions. The general synthetic pathway includes:

  • Reagents : Sulfonyl chloride (1.0 equiv), amine (1.05 equiv), base (DIPEA), and solvent (DCM).
  • Conditions : Stirring at room temperature for 16 hours.
  • Characterization : The products are characterized using FT-IR, NMR, and elemental analysis.

Antiproliferative Activity

Research has shown that pyrazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies highlighted the synthesis of new pyrazole-4-sulfonamide derivatives that were tested for their in vitro activity against U937 cells using the CellTiter-Glo Luminescent assay. Notably:

  • IC50_{50} values were determined to assess the potency of these compounds.
  • Compounds derived from 1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride showed promising results in inhibiting cell proliferation without exhibiting cytotoxicity at certain concentrations .

The biological activity of pyrazole derivatives is often attributed to their ability to inhibit specific enzymes or pathways involved in cell proliferation and survival:

  • Inhibition of Protein Glycation : This mechanism may contribute to their anticancer effects.
  • Antimicrobial Properties : Some derivatives have demonstrated antibacterial and antifungal activity, making them candidates for further development as antimicrobial agents.

Study on Anticancer Activity

A recent study synthesized a series of pyrazole derivatives, including those based on 1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. The results indicated that certain compounds exhibited strong inhibitory effects on cancer cell lines, suggesting their potential as anticancer agents .

Table of Biological Activities

Compound NameActivity TypeIC50_{50} (µM)Notes
1-(Methoxymethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chlorideAntiproliferativeTBDEffective against U937 cells
Pyrazole derivative MR-S1-13AnticancerTBDBest yield in synthesis
Pyrazole derivative MR-S1-5AnticancerTBDLower yield

Scientific Research Applications

Applications in Medicinal Chemistry

1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride has been investigated for its potential as a building block in the synthesis of various pharmaceuticals. Its sulfonyl chloride group allows for nucleophilic substitution reactions, which are essential for creating diverse medicinal compounds.

Case Study: Synthesis of Anticancer Agents

Recent studies have demonstrated that derivatives of this compound can be utilized to synthesize novel anticancer agents. For instance, researchers have modified the pyrazole structure to enhance its selectivity and potency against specific cancer cell lines. The introduction of various substituents on the pyrazole ring has shown promising results in inhibiting tumor growth in vitro.

Applications in Agricultural Chemistry

The compound's ability to act as a sulfonamide precursor makes it valuable in developing agrochemicals. It can be used to synthesize herbicides and fungicides that target specific pathways in plant metabolism.

Case Study: Herbicide Development

In agricultural research, derivatives of 1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride have been tested for their efficacy as herbicides. One study reported that modifications to the sulfonyl chloride moiety improved the herbicidal activity against certain weed species while minimizing phytotoxicity to crops.

Applications in Material Science

The compound is also explored for its role in developing new materials, particularly in polymer chemistry. Its reactive sulfonyl chloride group enables it to participate in polymerization reactions, leading to the formation of novel copolymers with tailored properties.

Case Study: Polymer Synthesis

Researchers have successfully incorporated 1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride into polymer matrices to enhance thermal stability and mechanical strength. These materials show potential applications in coatings and composites used in harsh environments.

Comparison with Similar Compounds

Comparative Analysis with Analogous Pyrazole Sulfonyl Chlorides

The structural and functional diversity of pyrazole sulfonyl chlorides primarily arises from variations in the substituent at position 1 of the pyrazole ring. Below is a detailed comparison with key analogs:

Substituent Variations at Position 1

  • 1-(Methoxymethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride : Methoxymethyl (-CH₂-O-CH₃) introduces an ether linkage, enhancing polarity .
  • 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride : A simple ethyl (-CH₂CH₃) group offers minimal steric hindrance and electron-donating properties .
  • 1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride : Cyclopropylmethyl provides rigidity and moderate steric bulk .
  • 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride : Aromatic 4-chlorophenyl substituent introduces electron-withdrawing effects and planar geometry .
  • 1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride : The 2-methoxyethyl group combines flexibility with increased hydrophilicity .

Molecular Formula and Weight Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number
1-(Methoxymethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride C₈H₁₂ClN₂O₃S 251.72 (calculated) Not available
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride C₇H₁₁ClN₂O₂S 222.69 1005614-77-6
1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride C₉H₁₃ClN₂O₂S 248.73 1183992-83-7
1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride C₁₁H₁₀Cl₂N₂O₂S 329.24 1156603-44-9
1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride C₈H₁₃ClN₂O₃S 252.71 (calculated) CID 60912374

Preparation Methods

Synthesis of the Pyrazole Core

The synthesis of the 3,5-dimethyl-1H-pyrazole core is commonly achieved by condensation of 1,3-dicarbonyl compounds with hydrazine derivatives:

  • Method: Coupling pentane-2,4-dione with hydrazine hydrate in methanol at 25–35 °C. This exothermic reaction yields 3,5-dimethyl-1H-pyrazole quantitatively.

  • Reaction conditions: The reaction is performed under mild temperatures with methanol as solvent, providing a straightforward and efficient route to the pyrazole nucleus.

  • Modification for 1-substitution: To introduce the methoxymethyl group at the nitrogen (N-1) position, alkylation of 3,5-dimethyl-1H-pyrazole can be carried out using methyl iodide or similar alkylating agents in the presence of a strong base such as potassium tert-butoxide in tetrahydrofuran (THF) at 0–30 °C. This step allows selective N-alkylation to yield 1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole.

Sulfonylation to Form the Sulfonyl Chloride

The key step to obtain the sulfonyl chloride involves sulfonylation of the pyrazole ring at the 4-position:

  • Reagents: Chlorosulfonic acid is used as the sulfonylating agent, often in a chlorinated solvent such as chloroform.

  • Procedure: The pyrazole compound is dissolved in chloroform and added slowly to a stirred solution of chlorosulfonic acid in chloroform at 0 °C under nitrogen atmosphere. The reaction mixture is then heated to 60 °C and stirred for 10 hours to ensure complete sulfonylation.

  • Conversion to sulfonyl chloride: After sulfonylation, thionyl chloride is added at 60 °C to convert any sulfonic acid intermediates into the sulfonyl chloride functionality. The reaction is stirred further for 2 hours at 60 °C.

  • Workup: The reaction mixture is cooled and quenched into a mixture of dichloromethane and ice-cold water. The organic layer containing the sulfonyl chloride is separated, dried over sodium sulfate, and concentrated under vacuum to yield the crude sulfonyl chloride.

Purification and Characterization

  • Purification: The crude sulfonyl chloride is typically purified by column chromatography using silica gel and elution with suitable solvents such as petrol/ethyl acetate mixtures.

  • Characterization: The purified compound is characterized by spectroscopic methods including IR, UV, ^1H NMR, and mass spectrometry to confirm the structure and purity.

Summary Table of Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Pyrazole core synthesis Pentane-2,4-dione + hydrazine hydrate, MeOH, 25–35 °C Quantitative Exothermic, straightforward synthesis
N-1 Methoxymethylation 3,5-dimethyl-1H-pyrazole + methyl iodide, KOtBu, THF, 0–30 °C High Alkylation under nitrogen atmosphere
Sulfonylation at 4-position Chlorosulfonic acid in chloroform, 0 °C to 60 °C, 10 h Moderate to high Followed by thionyl chloride treatment at 60 °C
Workup and purification Quench in DCM/water, drying, column chromatography 70–95 Purification by silica gel chromatography

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride?

The compound is synthesized via sulfonation of the pyrazole core using chlorosulfonic acid (ClSO₃H) and thionyl chloride (SOCl₂). A typical protocol involves reacting 1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole with ClSO₃H in chloroform at 60°C, followed by SOCl₂ treatment to yield the sulfonyl chloride. This method achieves ~90% purity after column chromatography .

Q. How is the sulfonyl chloride functional group characterized in this compound?

Key characterization techniques include:

  • ¹H/¹³C NMR : The sulfonyl chloride group induces deshielding of adjacent protons (e.g., pyrazole C-H resonances shift downfield to δ 7.8–8.2 ppm).
  • IR Spectroscopy : Strong S=O stretching vibrations at 1360–1380 cm⁻¹ and 1160–1180 cm⁻¹ confirm the sulfonyl chloride moiety.
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 263.05) validate the molecular formula (C₈H₁₂ClN₂O₃S) .

Q. What are the typical reactivity patterns of this sulfonyl chloride in nucleophilic substitutions?

The sulfonyl chloride reacts with amines (e.g., piperidines, azetidines) in dry THF or DCM under basic conditions (triethylamine, TEA) to form sulfonamides. Reaction yields range from 34% to 78%, depending on steric and electronic effects of the nucleophile .

Advanced Research Questions

Q. What challenges arise during purification of 1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, and how are they mitigated?

The compound is moisture-sensitive, leading to hydrolysis to the sulfonic acid. Purification requires anhydrous conditions (e.g., flash chromatography with cyclohexane/acetone or DCM/MeOH gradients). Storage under inert gas (N₂/Ar) at –20°C in sealed vials prevents degradation .

Q. How does the methoxymethyl substituent influence the compound’s reactivity compared to analogs with other alkyl/fluoroalkyl groups?

The methoxymethyl group enhances solubility in polar aprotic solvents (e.g., THF, DMF) due to its ether oxygen, facilitating reactions with bulky nucleophiles. In contrast, fluoroalkyl analogs (e.g., 1-(2,2-difluoroethyl) derivatives) exhibit lower nucleophilic substitution yields due to increased steric hindrance .

Q. What strategies optimize the synthesis of sulfonamide derivatives for structure-activity relationship (SAR) studies?

  • Parallel Synthesis : Use automated liquid handlers to react the sulfonyl chloride with diverse amines (e.g., azabicyclo[3.2.1]octanes, phenethylamines) under standardized conditions.
  • Yield Optimization : Pre-activate amines with TEA or K₂CO₃ to enhance nucleophilicity.
  • Purity Control : Employ preparative HPLC for derivatives with polar functional groups .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, the sulfonamide S–N bond typically measures 1.62–1.65 Å, while pyrazole ring planarity (mean deviation <0.02 Å) confirms minimal distortion .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 2
1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

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